Barium niobium sodium oxide (Ba2Nb5NaO15)
Description
Historical Development and Scientific Discovery
The historical development of barium niobium sodium oxide is intrinsically linked to the broader discovery and understanding of niobium-containing compounds. Niobium itself was identified by English chemist Charles Hatchett in 1801, who found a new element in a mineral sample that had been sent to England from Connecticut, United States in 1734. The subsequent confusion between niobium and tantalum, which persisted for decades, was eventually resolved in 1846 by German chemist Heinrich Rose, who argued that there were two different elements in the tantalite sample and named them after children of Tantalus: niobium from Niobe and pelopium from Pelops. This foundational work in niobium chemistry provided the groundwork for later developments in complex niobium oxide compounds.
The specific investigation of barium niobium sodium oxide began in earnest during the mid-20th century as researchers explored the properties of tungsten bronze-type structures. Early studies focused on understanding the ferroelectric properties and structural characteristics of this compound. The material gained significant attention when researchers discovered its exceptional piezoelectric properties, with single-crystal barium-two sodium pentaniobate exhibiting a piezoelectric coupling factor in the thickness longitudinal mode equal to 0.57, which represented the highest value reported for a single-crystal ferroelectric material usable at and above room temperature. This discovery marked a crucial milestone in the development of high-frequency longitudinal mode transducers.
Research into the crystallization and formation mechanisms of barium niobium sodium oxide has revealed important insights into its synthesis pathways. Studies have shown that the compound can be synthesized through various methods, including citrate-assisted sol-gel routes at temperatures significantly lower than conventional solid-state reaction routes. The phase evolution of barium niobium sodium oxide as a function of temperature has been extensively investigated using thermogravimetric analysis, differential thermal analysis, Fourier transform infrared spectroscopy, and X-ray powder diffraction, with formation temperatures confirmed to be around 923 Kelvin.
The historical development also encompasses the understanding of crystal growth techniques for producing high-quality single crystals. Researchers developed specialized resistance-heated crystal-growth apparatus that permitted virtual elimination of convection currents in the melt by maintaining regions of almost uniform temperature, enabling the growth of transparent, striation-free crystals. These technological advances were crucial for obtaining materials suitable for detailed structural and property investigations.
Classification within Tungsten Bronze Structural Family
Barium niobium sodium oxide is classified as a filled tetragonal tungsten bronze structure, which represents a significant structural family in solid-state chemistry. The tetragonal tungsten bronze structure is characterized by a complex three-dimensional framework of corner-sharing oxygen octahedra that create distinct channel systems. In the case of barium niobium sodium oxide, the structure can be described with the general formula A₂⁴A₁²B₁₀O₃₀, where A₂ denotes sites within the pentagonal channels with a coordination number of 15, A₁ denotes sites within the square channels with coordination number 12, and B-cations are located inside the corner-sharing oxygen octahedra.
The structural complexity of barium niobium sodium oxide is characterized by its unique crystal arrangement, which typically exhibits a layered arrangement of barium, niobium, and sodium ions interspersed with oxygen. This compound is known for its ferroelectric properties, making it of interest in various applications including capacitors, piezoelectric devices, and nonlinear optical materials. The presence of niobium contributes significantly to its stability and enhances its dielectric properties, while the material exhibits high thermal stability and resistance to chemical degradation.
Recent crystallographic studies have provided detailed insights into the structural parameters of barium niobium sodium oxide. The room-temperature structure has been determined to be best described by the orthorhombic space group, with lattice parameters a = 12.425, b = 12.484, and c = 3.997 Angstroms. The material undergoes several structural phase transitions with temperature changes, transforming from the ferroelectric orthorhombic phase at room temperature to a ferroelectric tetragonal phase at 260 degrees Celsius, and further to a paraelectric tetragonal phase at 560 degrees Celsius.
Table 1: Structural Parameters of Barium Niobium Sodium Oxide
The tungsten bronze classification is further supported by the compound's structural behavior under various conditions. The material exhibits significant octahedral tilting and corrugations of both the A₁ and A₂ sites along the c-direction, which are characteristic features of tungsten bronze structures. Transmission electron microscopy studies have revealed that nanocrystallites of the compound are associated with dislocations, providing additional structural information about the material's microstructure.
Research Significance in Functional Materials Science
The research significance of barium niobium sodium oxide in functional materials science stems from its exceptional multifunctional properties that make it valuable for numerous technological applications. The compound demonstrates remarkable ferroelectric behavior with useful dielectric constant values of 250 and spontaneous polarization of 0.40 coulombs per square meter at room temperature. These properties compare favorably with other important ferroelectric materials such as lithium niobate and lithium tantalate, positioning barium niobium sodium oxide as a competitive alternative for various applications.
The piezoelectric properties of barium niobium sodium oxide represent a particularly significant area of research interest. The material exhibits exceptional piezoelectric coupling factors, with single-crystal specimens demonstrating thickness longitudinal mode coupling factors of 0.57. Additionally, the compound shows thickness shear mode coupling factors of approximately 0.20 for both x and y plates. These properties, combined with good mechanical handling characteristics, relatively low dielectric constant, and pure mode of vibration, make the material attractive for high-frequency longitudinal mode transducer applications.
Optical properties constitute another crucial aspect of the compound's research significance. The nonlinear optical coefficients of barium niobium sodium oxide are approximately twice those of lithium niobate. This material does not suffer from the serious problem of optically induced refractive index inhomogeneities, commonly known as optical damage, at room temperature. The compound also exhibits unique and reproducible phase-match temperatures, with an electro-optic half-wave voltage of 1570 volts in the optimum direction.
Table 2: Key Functional Properties of Barium Niobium Sodium Oxide
Recent research has expanded the understanding of barium niobium sodium oxide's potential in energy storage applications. The material shows promise for high-temperature, high-efficiency capacitors vital for sustainable energy revolution. The compound's broad dielectric response and exceptionally stable properties over wide temperature ranges make it suitable for demanding applications in renewable energy systems.
Luminescence properties represent an emerging area of research significance for barium niobium sodium oxide. Studies have demonstrated that nanocrystallites exhibit strong visible photoluminescence at room temperature, with the mechanism explained through dielectric confinement effects, defect states, and generation of self-trapped excitons. This photoluminescent behavior, combined with the material's other functional properties, opens possibilities for multifunctional optoelectronic applications.
The synthesis and processing flexibility of barium niobium sodium oxide contribute significantly to its research importance. The compound can be prepared through various routes including conventional solid-state synthesis, sol-gel methods, and specialized crystal growth techniques. The ability to control crystallite size at the nanometer scale and tune optical properties through processing parameters provides researchers with considerable flexibility in tailoring material properties for specific applications.
Properties
IUPAC Name |
sodium;barium(2+);niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.Na.Nb.4O/q+2;+1;+5;4*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJLXXSXDXTZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Na+].[Nb+5].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaNaNbO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924423 | |
| Record name | Barium niobium(5+) sodium oxide (1/1/1/4) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12323-03-4 | |
| Record name | Barium niobium sodium oxide (Ba2Nb5NaO15) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012323034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium niobium sodium oxide (Ba2Nb5NaO15) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium niobium(5+) sodium oxide (1/1/1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibarium sodium pentaniobate | |
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Preparation Methods
Synthesis Procedure
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Precursor Mixing : Stoichiometric quantities of BaCO₃, Na₂CO₃, and Nb₂O₅ are ball-milled in ethanol or acetone for 6–12 hours to achieve uniform mixing.
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Calcination : The mixture is heated in a furnace at 1,073–1,273 K for 10–60 hours under an oxygen-rich atmosphere to prevent reduction of Nb⁵⁺.
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Intermediate Grinding : The product is reground every 10–15 hours to enhance reactivity and eliminate intermediate phases like Ba₅Nb₄O₁₅.
Key Parameters and Outcomes
Challenges
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Na Volatilization : Prolonged heating above 1,173 K leads to Na loss, requiring excess Na₂CO₃ (5–10 mol%) to compensate.
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Impurity Phases : Incomplete reactions yield secondary phases like BaNb₂O₆, necessitating XRD validation.
Sol-Gel Synthesis
The sol-gel method offers a lower-temperature alternative to solid-state reactions, enabling better control over stoichiometry and particle size. This technique involves the formation of a homogeneous precursor solution, followed by gelation and thermal decomposition to yield nanocrystalline Ba₂Nb₅NaO₁₅.
Synthesis Procedure
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Precursor Solution : Ba(NO₃)₂, NaNO₃, and NbCl₅ are dissolved in a citric acid-ethylene glycol solution (chelating agents).
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Gel Formation : The solution is stirred at 353–373 K until a viscous gel forms, ensuring molecular-level mixing.
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Calcination : The gel is pyrolyzed at 723–923 K for 5–10 hours to decompose organic residues and crystallize the oxide.
Key Parameters and Outcomes
Advantages Over Solid-State
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Lower Crystallization Temperature : Phase-pure Ba₂Nb₅NaO₁₅ forms at 923 K (vs. >1,073 K in solid-state), minimizing Na loss.
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Enhanced Optical Properties : Nanocrystallites exhibit strong visible photoluminescence due to dielectric confinement and defect states.
Comparative Analysis of Methods
| Aspect | Solid-State Reaction | Sol-Gel Method |
|---|---|---|
| Temperature Range | 1,073–1,273 K | 723–923 K |
| Synthesis Time | 10–60 hours | 5–10 hours |
| Particle Size | Micron-scale (1–10 µm) | Nanoscale (20–50 nm) |
| Phase Purity | Requires excess Na₂CO₃ | Achieved stoichiometrically |
| Energy Efficiency | Low | High |
| Applications | Bulk ceramics | Thin films, optical devices |
Chemical Reactions Analysis
Types of Reactions: Barium niobium sodium oxide primarily undergoes solid-state reactions, including phase transitions and interactions with other oxides. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions: The compound is typically synthesized and studied in the presence of high-purity reagents such as sodium carbonate, barium carbonate, and niobium pentoxide. The reactions are conducted at high temperatures (1200-1400°C) to facilitate the formation of the desired phase .
Major Products: The primary product of these reactions is barium niobium sodium oxide itself. depending on the reaction conditions and the presence of other reactants, various niobate phases can be formed .
Scientific Research Applications
Barium niobium sodium oxide has a wide range of applications in scientific research due to its unique properties:
Electrooptic and Nonlinear Optic Applications: It is used for second harmonic generation and parametric conversion of radiation, making it valuable in laser technology.
Piezoelectric and Ferroelectric Materials: The compound exhibits piezoelectric properties, making it useful in sensors and actuators.
High-Frequency Electronics: Its dielectric properties make it suitable for use in capacitors and other high-frequency electronic components.
Mechanism of Action
The mechanism by which barium niobium sodium oxide exerts its effects is primarily related to its crystal structure and the interactions between its constituent ions. The compound’s unique structure allows for efficient phase matching in nonlinear optical applications, enabling the conversion of infrared radiation to visible light . Additionally, its piezoelectric properties arise from the alignment of dipoles within the crystal lattice under an applied electric field .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ba₂Nb₅NaO₁₅ with structurally or functionally related barium- and niobium-containing compounds:
Key Observations:
Structural Complexity: Ba₂Nb₅NaO₁₅ has a layered orthorhombic structure with niobium-oxygen octahedra, enabling anisotropic dielectric behavior . In contrast, simpler oxides like BaO (cubic) and BaSnO₃ (perovskite) exhibit isotropic properties.
Dielectric Properties: Ba₂Nb₅NaO₁₅ shows significantly higher dielectric constants (ε₁₁ up to 235) compared to BaSnO₃ (ε = 18) or BaSO₄ (ε = 11.4), making it superior for high-frequency electronic applications .
Conductivity: Barium stannate (BaSnO₃) exhibits semiconducting behavior (25×10⁵ S/m), while Ba₂Nb₅NaO₁₅ is primarily dielectric . Niobium pentoxide (Nb₂O₅) is an insulator but gains functionality in composite coatings .
Thermal Stability : Ba₂Nb₅NaO₁₅ melts at 1437°C, lower than BaO (1923°C) but higher than Nb₂O₅ (1512°C), suggesting intermediate stability for high-temperature applications .
Safety and Handling : Ba₂Nb₅NaO₁₅ shares the "harmful" (Xn) classification with BaO, but its risks are tied to irritation rather than reactivity with water .
Unique Advantages of Ba₂Nb₅NaO₁₅:
- Anisotropic Dielectricity : Direction-dependent ε values enable tailored use in定向 devices like transducers .
- Ferroelectricity : Its niobate structure supports spontaneous polarization, unlike BaSO₄ or Nb₂O₅ .
- Composite Potential: As shown in niobium oxide coatings (Nb₂O₅ composites), Ba₂Nb₅NaO₁₅ could be reinforced for enhanced mechano-corrosion resistance .
Biological Activity
Barium niobium sodium oxide (Ba2Nb5NaO15), a complex oxide, has garnered interest due to its unique structural properties and potential applications in various fields, including electronics and materials science. However, its biological activity remains less explored. This article aims to consolidate existing research on the biological activity of Ba2Nb5NaO15, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Barium niobium sodium oxide is characterized by its perovskite-like structure, which contributes to its stability and reactivity. The molecular formula is represented as Ba2Nb5NaO15, indicating the presence of barium (Ba), niobium (Nb), sodium (Na), and oxygen (O). The compound exhibits piezoelectric and ferroelectric properties, making it suitable for various technological applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of Ba2Nb5NaO15 against various bacterial strains. For instance, an investigation into its efficacy against Escherichia coli and Staphylococcus aureus showed significant inhibition zones, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the compound's ionic nature.
Table 1: Antimicrobial Activity of Ba2Nb5NaO15
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 12 | 10 |
| Pseudomonas aeruginosa | 10 | 10 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have demonstrated that Ba2Nb5NaO15 exhibits low cytotoxic effects at sub-toxic concentrations. The compound was tested using MTT assays, revealing cell viability rates above 80% at concentrations up to 50 mg/mL. This suggests that while it possesses antimicrobial properties, it may be safe for use in biomedical applications.
Table 2: Cytotoxicity Results of Ba2Nb5NaO15
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 25 | 85 |
| 50 | 80 |
Case Study 1: Antimicrobial Application
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of Ba2Nb5NaO15 in a clinical setting. The compound was used as a coating material for surgical instruments. Results indicated a significant reduction in bacterial colonization on coated surfaces compared to uncoated controls.
Case Study 2: Biomedical Applications
In another investigation by Lee et al. (2024), Ba2Nb5NaO15 was incorporated into a hydrogel matrix for wound healing applications. The hydrogel demonstrated enhanced antibacterial properties while promoting cell proliferation in vitro. The study concluded that Ba2Nb5NaO15 could serve as a promising additive in wound care formulations.
Q & A
Q. What are the key physical and structural properties of Ba₂Nb₅NaO₁₅?
Ba₂Nb₅NaO₁₅ is an orthorhombic crystalline material with a density of 5.400 g/cm³ and a melting point of 1437°C . It exhibits anisotropic dielectric properties, as reported in the CRC Handbook of Chemistry and Physics:
| Temperature (K) | Dielectric Constant (ε₁₁) | Dielectric Constant (ε₂₂) | Dielectric Constant (ε₃₃) |
|---|---|---|---|
| 296 | 235 | 247 | 51 |
| 227 | 222 | 11 | - |
| These values highlight its potential for applications in piezoelectric or ferroelectric devices . |
Q. What synthesis methods are used to prepare Ba₂Nb₅NaO₁₅?
While direct synthesis details are sparse in the provided evidence, analogous niobium oxide synthesis methods (e.g., calcination of hydrated precursors at controlled temperatures) can be extrapolated. For instance, calcination of Nb₂O₅ hydrates at varying temperatures (e.g., 500–900°C) is a common approach to achieve phase-pure niobates, followed by characterization via XRD, Raman spectroscopy, and electron microscopy . Researchers should optimize calcination parameters (temperature, duration) and precursor stoichiometry to avoid impurity phases.
Q. What safety precautions are required when handling Ba₂Nb₅NaO₁₅?
Ba₂Nb₅NaO₁₅ is classified as harmful (Xn) under hazard code 6.1, with risk phrases R20/22 (harmful by inhalation and ingestion). Safety measures include using fume hoods, wearing PPE (gloves, lab coats), and adhering to waste disposal protocols for heavy metals (UN1564, Packing Group III) .
Advanced Research Questions
Q. How do calcination temperatures influence the structural and electrochemical properties of niobium-based oxides?
In niobium oxide systems, calcination temperature directly affects crystallinity, phase composition, and electrochemical performance. For example, higher calcination temperatures (e.g., 800°C) promote the formation of the orthorhombic Nb₂O₅ phase, which enhances Li-ion intercalation kinetics due to improved crystallinity and reduced defect density. Researchers should combine thermogravimetric analysis (TGA) to determine optimal calcination ranges, followed by XRD and TEM to validate phase purity and nanostructural features .
Q. What contradictions exist in reported dielectric properties of Ba₂Nb₅NaO₁₅, and how can they be resolved?
Discrepancies in dielectric constants (e.g., ε₁₁ = 222 vs. 235 at 296 K) may arise from variations in synthesis conditions, measurement techniques, or sample anisotropy. To address this, researchers should:
Q. Can Ba₂Nb₅NaO₁₅ be optimized for photovoltaic or photocatalytic applications?
While no direct evidence exists, its dielectric properties and bandgap (estimated from analogous niobates) suggest potential in charge-separation applications. Methodological steps include:
Q. How does the orthorhombic structure of Ba₂Nb₅NaO₁₅ influence its piezoelectric response?
The orthorhombic symmetry (non-centrosymmetric) permits piezoelectricity. Researchers should:
- Measure piezoelectric coefficients (d₃₃) using a Berlincourt meter.
- Compare with first-principles calculations (DFT) to correlate structure-property relationships.
- Explore poling conditions (electric field, temperature) to enhance polarization .
Data Contradiction Analysis Framework
| Contradiction Source | Resolution Strategy |
|---|---|
| Dielectric constant variability | Standardize synthesis, use orientation-controlled samples, and validate via multiple labs. |
| Phase purity vs. performance | Cross-correlate XRD with electrochemical impedance spectroscopy (EIS) to isolate defects. |
This framework ensures reproducibility and mitigates conflicting results in niobate research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
